1-Propene, 3-(2-propynyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, 3-(2-propynyloxy)- can be synthesized through the reaction of propargyl alcohol with allyl bromide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 1-Propene, 3-(2-propynyloxy)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 3-(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double bond or single bond, forming alkenes or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the allyl or propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of allyl aldehyde or propargyl aldehyde.
Reduction: Formation of propene derivatives.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-Propene, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene, 3-(2-propynyloxy)- involves its ability to participate in various chemical reactions due to the presence of reactive allyl and propargyl groups. These groups can undergo addition, substitution, and elimination reactions, making the compound a valuable building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 3-(2-Propyn-1-yloxy)-1-propene
- 3-Propargyloxy-1-propene
- Allyl 2-propynyl ether
- Allyl propargyl ether
Comparison: 1-Propene, 3-(2-propynyloxy)- is unique due to its dual functionality, possessing both an allyl and a propargyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Its versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-prop-2-ynoxyprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOILKTBJWUQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446638 | |
Record name | 1-Propene, 3-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51580-41-7 | |
Record name | 1-Propene, 3-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51580-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.